2-(2,3-Dihydro-1-benzofuran-3-yl)ethanimidamide
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Overview
Description
2-(2,3-Dihydro-1-benzofuran-3-yl)ethanimidamide is a chemical compound with the molecular formula C10H12N2O It is a derivative of benzofuran, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1-benzofuran-3-yl)ethanimidamide typically involves the reaction of 2,3-dihydrobenzofuran with ethanimidamide under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1-benzofuran-3-yl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
2-(2,3-Dihydro-1-benzofuran-3-yl)ethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-3-yl)ethanimidamide involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydro-1-benzofuran-3-yl)ethanimidamide hydrochloride
- 2-(2,3-Dihydro-1-benzofuran-3-yl)acetic acid
- 2,3-Dihydrobenzofuran derivatives
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .
Biological Activity
2-(2,3-Dihydro-1-benzofuran-3-yl)ethanimidamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a benzofuran moiety, which is known for various biological activities. The presence of the ethanimidamide functional group suggests potential interactions with biological targets, including enzymes and receptors.
The biological activity of this compound involves several mechanisms:
- Enzyme Modulation : The compound can bind to specific enzymes, altering their activity which may lead to therapeutic effects.
- Receptor Interaction : It may interact with various receptors, influencing cellular signaling pathways that are crucial for its pharmacological effects.
1. Antimicrobial Properties
Research indicates that compounds related to this compound exhibit antimicrobial properties. For instance, derivatives have been shown to possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
2. Anticancer Activity
Studies have suggested that benzofuran derivatives can inhibit cancer cell proliferation. For example, certain analogs demonstrated significant cytotoxic effects against breast cancer cell lines (MDA-MB-231), with IC50 values indicating potent activity . The selectivity index was notably favorable compared to non-cancerous cells, suggesting potential for targeted cancer therapies.
3. Neuroprotective Effects
The compound has been evaluated for neuroprotective properties in models of neuropathic pain. It was found to reverse neuropathic pain in spinal nerve ligation models without affecting locomotor behavior . This suggests a potential application in treating chronic pain conditions.
Case Study 1: Anticancer Efficacy
A study involving the administration of a benzofuran derivative showed a marked reduction in tumor size in mice models. The compound was administered at a dosage of 40 mg/kg daily for three days, resulting in significant tumor regression compared to control groups .
Case Study 2: Neuroprotection
In another study focusing on neuropathic pain, rats treated with the compound exhibited reduced sensitivity to mechanical stimulation post-treatment. This effect was attributed to the compound's action on cannabinoid receptors, particularly CB2, leading to decreased neuroinflammation .
Safety and Toxicity Profile
Toxicity studies have indicated that this compound has a favorable safety profile. In acute toxicity tests on mice, no significant adverse effects were observed at doses up to 2000 mg/kg . This suggests that the compound could be developed into a safe therapeutic agent.
Summary of Biological Activities
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-3-yl)ethanimidamide |
InChI |
InChI=1S/C10H12N2O/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,7H,5-6H2,(H3,11,12) |
InChI Key |
QFFIUFDGKWRMAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CC(=N)N |
Origin of Product |
United States |
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